molecular formula C13H16N2O4 B4037389 methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate

methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate

Cat. No.: B4037389
M. Wt: 264.28 g/mol
InChI Key: BOZOVJLCUNMJGB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methoxyphenyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by esterification to form the desired methyl ester. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-oxo-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate.

    Reduction: Formation of 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-methanol.

    Substitution: Formation of 5-hydroxy-5-(4-substituted phenyl)-3-methyl-4H-pyrazole-1-carboxylate.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle regulation and exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-8-13(17,15(14-9)12(16)19-3)10-4-6-11(18-2)7-5-10/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZOVJLCUNMJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate
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methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate
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methyl 5-hydroxy-5-(4-methoxyphenyl)-3-methyl-4H-pyrazole-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.